

# 4,5-Dichloro-1,2-dithiol-3-one CAS number and properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4,5-Dichloro-1,2-dithiol-3-one

Cat. No.: B072768

[Get Quote](#)

An In-depth Technical Guide to **4,5-Dichloro-1,2-dithiol-3-one**: Properties, Reactivity, and Applications in Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **4,5-dichloro-1,2-dithiol-3-one** (CAS No: 1192-52-5), a versatile heterocyclic compound with significant applications in both industrial and research settings. We delve into its fundamental physicochemical properties, its reactivity profile, and its established role as a potent covalent inhibitor of the bacterial enzyme  $\beta$ -ketoacyl-acyl carrier protein synthase III (FabH). This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its mechanism of action and providing detailed experimental context for its application in antibacterial drug discovery.

## Core Compound Identification and Properties

**4,5-Dichloro-1,2-dithiol-3-one** is a chlorinated organosulfur compound belonging to the dithiolone class of heterocycles. Its unique electronic and steric properties, conferred by the dichlorinated vinyl sulfide moiety and the strained dithiole ring, make it a valuable electrophilic reagent and a targeted biological inhibitor.

CAS Number: 1192-52-5[\[1\]](#)

## Physicochemical and Spectroscopic Data

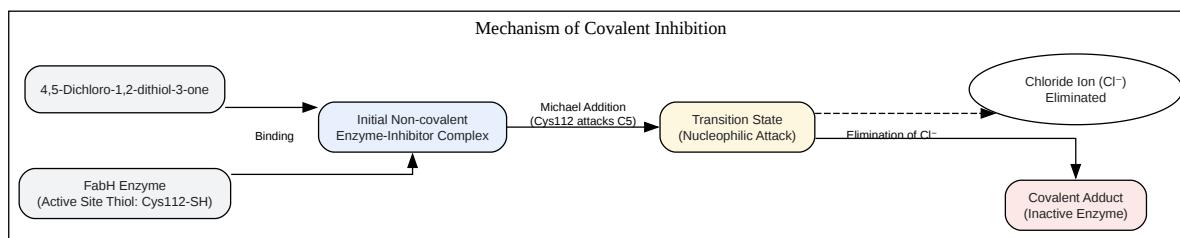
The key properties of **4,5-dichloro-1,2-dithiol-3-one** are summarized in the table below. This data is essential for its proper handling, storage, and characterization in a laboratory setting.

| Property           | Value                                                                | Source                       |
|--------------------|----------------------------------------------------------------------|------------------------------|
| Molecular Formula  | C <sub>3</sub> Cl <sub>2</sub> OS <sub>2</sub>                       | PubChem[1]                   |
| Molecular Weight   | 187.07 g/mol                                                         | Sigma-Aldrich[2]             |
| Appearance         | Solid                                                                | Human Metabolome Database[1] |
| Melting Point      | 61 °C                                                                | Human Metabolome Database[1] |
| IUPAC Name         | 4,5-dichlorodithiol-3-one                                            | PubChem[1]                   |
| Synonyms           | 4,5-Dichloro-3H-1,2-dithiol-3-one, Dichloro-1,2-dithiacyclopentenone | MedChemExpress[3]            |
| Storage Conditions | Inert atmosphere, 2-8°C                                              | Sigma-Aldrich[2]             |

## Biological Activity: A Covalent Inhibitor of FabH

A primary area of interest for researchers is the compound's potent antibacterial activity, which stems from its function as an inhibitor of  $\beta$ -ketoacyl-acyl carrier protein synthase III (FabH). FabH is a crucial condensing enzyme that catalyzes the first step of the type II fatty acid synthase (FAS-II) pathway in bacteria, a system distinct from the type I pathway found in mammals. This selectivity makes FabH an attractive target for novel antibiotic development.[4][5]

**4,5-Dichloro-1,2-dithiol-3-one** has demonstrated potent inhibition against FabH from various bacterial species, with IC<sub>50</sub> values of 2.0  $\mu$ M for *Escherichia coli* FabH (ecFabH) and 0.16  $\mu$ M for *Staphylococcus aureus* FabH (saFabH).[4]


## Mechanism of Covalent Modification

The inhibitory power of **4,5-dichloro-1,2-dithiol-3-one** lies in its ability to act as an irreversible, covalent inhibitor. The mechanism proceeds via a targeted modification of a key cysteine

residue (C112 in *S. aureus* FabH) within the enzyme's active site.[1][6]

The reaction is a Michael-type addition-elimination. The nucleophilic thiol group of the cysteine residue attacks the electrophilic C5 position of the dithiolone ring. This is followed by the elimination of the chloride ion, resulting in the formation of a stable covalent thioether bond between the enzyme and the inhibitor.[1][2][6] The chlorine atom at the 5-position is essential for this irreversible inhibition; analogues lacking this substituent act as much weaker, reversible inhibitors.[2][4]

The diagram below illustrates this covalent modification workflow.



[Click to download full resolution via product page](#)

Caption: Covalent inhibition of FabH by **4,5-dichloro-1,2-dithiol-3-one**.

## Chemical Reactivity and Synthetic Utility

The same electrophilicity that drives its biological activity makes **4,5-dichloro-1,2-dithiol-3-one** a useful building block in synthetic chemistry. The dithiole ring is susceptible to attack by various nucleophiles and can participate in cycloaddition reactions. While detailed synthetic routes to the compound are proprietary, its reactions are well-documented. For instance, the related compound 4,5-dichloro-1,2-dithiole-3-thione undergoes 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate (DMAD) to form highly reactive intermediates that can be trapped with nucleophiles like o-substituted amines to synthesize benzimidazole, benzoxazole,

and benzothiazole derivatives.<sup>[7][8]</sup> This highlights the potential of the dithiole core as a scaffold for generating diverse heterocyclic libraries.

## Industrial and Research Applications

Beyond its role in fundamental research, **4,5-dichloro-1,2-dithiol-3-one** has practical industrial applications.

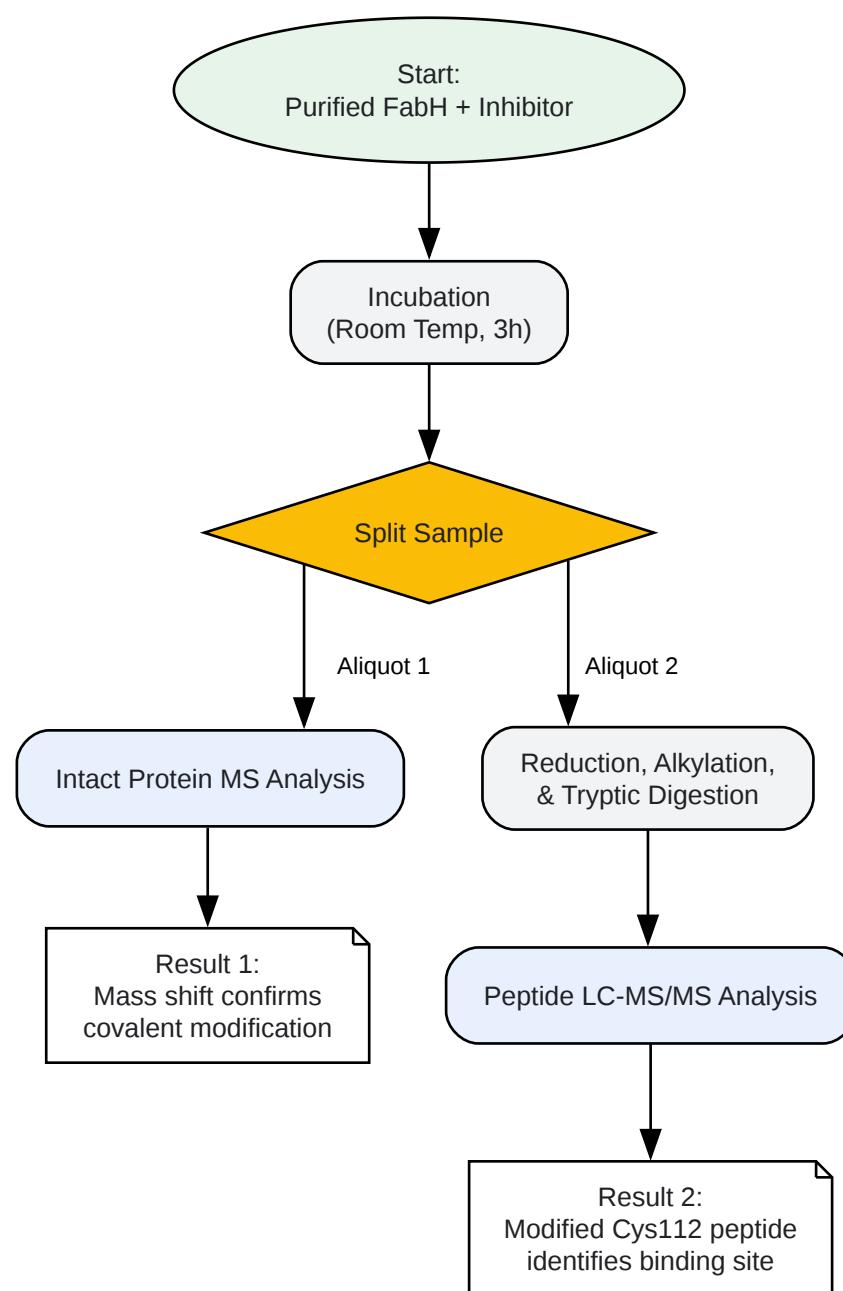
- Antibacterial Drug Discovery: It serves as a crucial reference compound and a starting point for fragment-based drug design targeting the bacterial FAS-II pathway.<sup>[3][5]</sup> Its well-defined mechanism of action provides a benchmark for evaluating new FabH inhibitors.
- Industrial Biocide: It is approved by the FDA for use as a slimicide in the manufacturing of food-contact paper and paperboard, where it prevents the growth of slime-forming microorganisms.<sup>[1][3]</sup>

## Experimental Protocol: Analysis of FabH Covalent Modification

This protocol describes a self-validating system to confirm the covalent modification of FabH using mass spectrometry, a key experiment to verify the mechanism of action. The causality is clear: an increase in the protein's mass corresponding to the mass of the inhibitor (minus the eliminated chlorine) provides direct evidence of a covalent bond.

## Materials

- Purified FabH enzyme (e.g., from *S. aureus*)
- **4,5-dichloro-1,2-dithiol-3-one** (stock solution in DMSO)
- Ammonium bicarbonate buffer (100 mM, pH 8.0)
- Dithiothreitol (DTT)
- Iodoacetamide (IAM)
- Trypsin (sequencing grade)


- LC-MS grade water and acetonitrile
- Formic acid

## Step-by-Step Methodology

- Incubation:
  - To a solution of FabH (final concentration 10  $\mu$ M) in ammonium bicarbonate buffer, add **4,5-dichloro-1,2-dithiol-3-one** to a final concentration of 50  $\mu$ M.
  - Rationale: A molar excess of the inhibitor ensures complete modification of the available active sites.
  - Incubate the mixture at room temperature for 3 hours. A control sample with DMSO vehicle should be run in parallel.
- Intact Protein Analysis:
  - Desalt a small aliquot of the reaction mixture using a C4 ZipTip.
  - Analyze via electrospray ionization mass spectrometry (ESI-MS).
  - Self-Validation: The mass spectrum of the treated sample should show a mass shift corresponding to the addition of the inhibitor fragment ( $C_3ClOS_2$ ), confirming covalent binding on the intact protein.
- Proteolytic Digestion for Site Identification:
  - Denaturation & Reduction: Denature the remaining protein solution. Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.
  - Alkylation: Alkylate free thiols by adding IAM to 25 mM and incubating in the dark at room temperature for 30 minutes.
  - Rationale: This step ensures that only the active site cysteine, protected by the covalent adduct, remains unmodified by IAM.

- Digestion: Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.
- LC-MS/MS Analysis:
  - Acidify the digest with formic acid.
  - Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  - Search the MS/MS data against the FabH protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of the inhibitor adduct.
  - Trustworthiness: The identification of a peptide containing Cys112 with the specific mass modification provides definitive proof of the site of covalent attachment.[\[1\]](#)[\[6\]](#)

The workflow for this analytical validation is depicted below.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for validating covalent modification of FabH.

## Safety and Handling

**4,5-Dichloro-1,2-dithiol-3-one** is a hazardous substance and must be handled with appropriate precautions.

- GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life).
- Signal Word: Danger
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) between 2-8°C to prevent degradation.[\[2\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Structural evidence for the covalent modification of FabH by 4,5-dichloro-1,2-dithiol-3-one (HR45) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01396E [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1,2-Dithiole-3-Ones as Potent Inhibitors of the Bacterial 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4,5-Dichloro-1,2-dithiole-3-thione in the synthesis of benzimidazole, benzoxazole and benzothiazole derivatives of 1,3-dithioles - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4,5-Dichloro-1,2-dithiol-3-one CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072768#4-5-dichloro-1-2-dithiol-3-one-cas-number-and-properties\]](https://www.benchchem.com/product/b072768#4-5-dichloro-1-2-dithiol-3-one-cas-number-and-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)